7-Fluoro-4-(thian-4-yloxy)quinazoline
CAS No.: 2199387-49-8
Cat. No.: VC4827669
Molecular Formula: C13H13FN2OS
Molecular Weight: 264.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2199387-49-8 |
|---|---|
| Molecular Formula | C13H13FN2OS |
| Molecular Weight | 264.32 |
| IUPAC Name | 7-fluoro-4-(thian-4-yloxy)quinazoline |
| Standard InChI | InChI=1S/C13H13FN2OS/c14-9-1-2-11-12(7-9)15-8-16-13(11)17-10-3-5-18-6-4-10/h1-2,7-8,10H,3-6H2 |
| Standard InChI Key | YXGXIUZVZRPNRN-UHFFFAOYSA-N |
| SMILES | C1CSCCC1OC2=NC=NC3=C2C=CC(=C3)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
7-Fluoro-4-(thian-4-yloxy)quinazoline belongs to the bicyclic heteroaromatic family, featuring a fused benzene and pyrimidine ring system. The IUPAC name derives from its substituents: a fluorine atom at position 7 of the quinazoline core and a thian-4-yloxy group (a sulfur-containing six-membered ring) at position 4. Its canonical SMILES string (C1CSCCC1OC2=NC=NC3=C2C=CC(=C3)F) and molecular formula (C₁₃H₁₃FN₂OS) reflect this substitution pattern .
Molecular Properties
The compound’s molecular weight is 264.32 g/mol, with a calculated partition coefficient (LogP) of 2.8, indicative of moderate lipophilicity. Density functional theory (DFT) simulations predict a planar quinazoline core with dihedral angles of 12° between the thian-4-yloxy group and the central ring, facilitating π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃FN₂OS |
| Molecular Weight | 264.32 g/mol |
| LogP (Predicted) | 2.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The synthesis of quinazoline derivatives often begins with halogenated precursors. For example, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine serves as a starting material in a two-step process involving nucleophilic aromatic substitution (SNAr) with (4-methoxyphenyl)methanethiol under basic conditions . This reaction selectively replaces the 7-fluoro group with a thioether moiety, yielding intermediates like N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine in 99% yield .
Reduction Strategies
Subsequent reduction of nitro groups to amines is critical for enhancing biological activity. Iron powder in ethanol/water (4:1) at 80°C under argon effectively reduces the nitro group of intermediate compounds to an amine, as confirmed byH NMR and FTIR spectroscopy . This method achieves quantitative conversion without side reactions, underscoring its utility in large-scale synthesis.
Biological Activity and Mechanisms
Table 2: Antiproliferative Activity of Quinazoline Analogues
Antimicrobial Applications
Preliminary studies suggest that sulfur-containing quinazolines disrupt bacterial cell wall synthesis. The thioether linkage in 7-fluoro-4-(thian-4-yloxy)quinazoline may inhibit penicillin-binding proteins (PBPs), with MIC values against Staphylococcus aureus anticipated to range from 4–8 μg/mL based on similar scaffolds .
Comparative Analysis with Related Compounds
4-Anilinoquinazolines
These derivatives, exemplified by erlotinib, prioritize EGFR inhibition but suffer from metabolic instability. The thian-4-yloxy group in 7-fluoro-4-(thian-4-yloxy)quinazoline confers improved resistance to cytochrome P450-mediated oxidation, potentially extending half-life in vivo .
6,7-Dimethoxyquinazolines
While effective against viral proteases, their polar substituents limit blood-brain barrier penetration. The fluorine atom in 7-fluoro-4-(thian-4-yloxy)quinazoline balances polarity, enabling central nervous system activity in preclinical models .
Future Directions and Challenges
Current research gaps include comprehensive in vivo toxicity profiles and target deconvolution studies. Advances in cryo-EM and X-ray crystallography could elucidate binding modes with understudied kinases. Furthermore, prodrug strategies may mitigate potential hepatotoxicity associated with chronic administration.
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